1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea
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Overview
Description
1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea is a chemical compound with a complex structure that includes a methoxyphenyl group and a phenylcarbonyl group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea typically involves the reaction of 4-methoxyphenyl isocyanate with 4-(phenylcarbonyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or phenylcarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Another compound with a methoxyphenyl group, used in organic synthesis and pharmaceuticals.
1-Methoxy-4-[1-(4-Methoxyphenyl)vinyl]benzene: A related compound with similar structural features, used in various chemical applications.
Uniqueness
1-(4-Methoxyphenyl)-3-[4-(phenylcarbonyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H18N2O3 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-13-11-18(12-14-19)23-21(25)22-17-9-7-16(8-10-17)20(24)15-5-3-2-4-6-15/h2-14H,1H3,(H2,22,23,25) |
InChI Key |
CNNQDUSHZNZOCX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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